molecular formula C9H9BrO B130284 p-Bromopropiophenone CAS No. 10342-83-3

p-Bromopropiophenone

Cat. No. B130284
CAS RN: 10342-83-3
M. Wt: 213.07 g/mol
InChI Key: UOMOSYFPKGQIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198283B2

Procedure details

As described for the preparation of 4-cyanoacetophenone (Synth. Commun 1994, 887-890), a mixture of 4-bromopropiophenone (5.65 g, 26.4 mmol), Zn(CN)2 (1.80 g, 15.3 mmol), and Pd(PPh3)4 (2.95 g, 2.6 mmol) was refluxed at 80° C. in deoxygenated DMF (35 mL, stored over 4 Å molecular sieves, bubbled with Ar before use) for 18 h. The mixture was partitioned between toluene (100 mL) and 2N NH4OH (100 mL). The organic phase was extracted with 2N NH4OH (100 mL), washed with saturated aqueous NaCl (2×100 mL), dried, and concentrated in vacuo. A 10 mmol scale reaction was done similarly and the crude products were combined. Flash chromatography (330 g silica, 6/1 petroleum ether-EtOAc) afforded the desired compound as a white solid (5.17 g, 89%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
catalyst
Reaction Step Two
Quantity
2.95 g
Type
catalyst
Reaction Step Two
[Compound]
Name
crude products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]#[N:11])=[CH:6][CH:5]=1)=[O:3].[CH3:12]CC(C1C=CC(Br)=CC=1)=O>CN(C=O)C.[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:12][CH2:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]#[N:11])=[CH:6][CH:5]=1)=[O:3] |f:3.4.5,^1:36,38,57,76|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)C#N
Step Two
Name
Quantity
5.65 g
Type
reactant
Smiles
CCC(=O)C1=CC=C(C=C1)Br
Name
Quantity
1.8 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
2.95 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
crude products
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between toluene (100 mL) and 2N NH4OH (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with 2N NH4OH (100 mL)
WASH
Type
WASH
Details
washed with saturated aqueous NaCl (2×100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
A 10 mmol scale reaction

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CCC(=O)C1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.17 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.